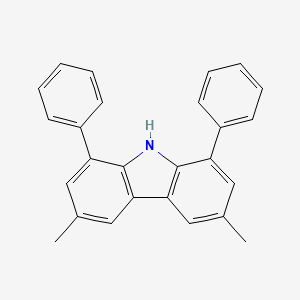

3,6-Dimethyl-1,8-diphenyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

585534-70-9 |

|---|---|

Molecular Formula |

C26H21N |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

3,6-dimethyl-1,8-diphenyl-9H-carbazole |

InChI |

InChI=1S/C26H21N/c1-17-13-21(19-9-5-3-6-10-19)25-23(15-17)24-16-18(2)14-22(26(24)27-25)20-11-7-4-8-12-20/h3-16,27H,1-2H3 |

InChI Key |

VYEYRKZHARMKRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)C3=CC=CC=C3)NC4=C2C=C(C=C4C5=CC=CC=C5)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3,6 Dimethyl 1,8 Diphenyl 9h Carbazole and Analogues

Retrosynthetic Analysis and Precursor Design for Sterically Hindered Carbazole (B46965) Derivatives

The synthesis of a complex molecule like 3,6-Dimethyl-1,8-diphenyl-9H-carbazole begins with a strategic retrosynthetic analysis to identify key bond disconnections and viable starting materials. The sterically crowded nature of the target molecule, with bulky phenyl groups at the 1 and 8 positions flanking the nitrogen heteroatom, and methyl groups at the 3 and 6 positions, dictates the choice of synthetic routes.

A primary retrosynthetic disconnection focuses on the formation of the central pyrrole (B145914) ring of the carbazole nucleus. This can be envisioned through an intramolecular C-N bond formation. This leads back to a substituted 2-amino-2'-halobiphenyl precursor. Further disconnection of the biaryl bond in this intermediate via a C-C bond cleavage points towards simpler, commercially available precursors like substituted anilines and haloarenes.

An alternative strategy involves disconnecting the C-C bonds that attach the phenyl groups at the 1 and 8 positions. This approach would involve building the 3,6-dimethyl-9H-carbazole core first, followed by a late-stage C-H activation/arylation at the sterically hindered 1 and 8 positions. However, achieving regioselectivity in this step can be challenging.

Therefore, the most common approach involves constructing the fully substituted biphenyl (B1667301) backbone first, followed by a final ring-closing reaction to form the carbazole. The precursors are designed to incorporate the required methyl and phenyl groups prior to the key cyclization step. For instance, a plausible precursor would be a 2-amino-2'-halo-3,3'-diphenyl-5,5'-dimethylbiphenyl derivative, which can undergo intramolecular cyclization.

Modern Catalytic Coupling Reactions for Aryl-Carbazole Linkages

The formation of C-C and C-N bonds is fundamental to assembling the carbazole framework. Modern organometallic catalysis provides a powerful toolkit for these transformations, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Ullmann-type)

Palladium catalysis is a cornerstone in the synthesis of carbazole derivatives. The Suzuki-Miyaura cross-coupling reaction is exceptionally effective for forming the crucial aryl-aryl bond of the biphenyl backbone. epstem.netnih.gov For example, a substituted 2-bromo-4-methylaniline (B145976) can be coupled with a phenylboronic acid derivative. This methodology is highly versatile, allowing for the introduction of various substituents onto the aromatic rings. nih.gov

Following the construction of the biphenyl skeleton, palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, are employed for the ring-closing step. tandfonline.comresearchgate.net This reaction involves the intramolecular coupling of an amine with an aryl halide to form the heterocyclic ring. nih.gov Tandem, one-pot procedures that combine a Buchwald-Hartwig amination with a direct arylation step under microwave irradiation have been developed to streamline the synthesis of 9H-carbazoles from simple anilines and 1,2-dihaloarenes. organic-chemistry.orgresearchgate.net

The Ullmann condensation, a classical method for C-N bond formation, has also been adapted using palladium catalysts, often in conjunction with copper, to improve reaction conditions and yields.

| Reaction Type | Catalyst/Ligand | Key Transformation | Typical Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Formation of biphenyl backbone from aryl halides and boronic acids | Na₂CO₃, 1,4-dioxane/H₂O, reflux | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Buchwald ligands | Intramolecular C-N cyclization of 2-amino-2'-halobiphenyls | LiOtBu or LHMDS, Toluene, heat | tandfonline.com |

| Tandem Amination/Direct Arylation | Pd Nanocatalyst on Biochar | One-pot synthesis from anilines and 1,2-dihaloarenes | Cs₂CO₃, DMSO, Microwave 180°C | organic-chemistry.org |

| C-H Bond Amination | Pd(OAc)₂ | Intramolecular C-H amination of N-substituted 2-amidobiphenyls | Cu(OAc)₂, O₂, Toluene, 120°C | nih.gov |

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysis, particularly in Ullmann-type reactions, is a well-established method for carbazole synthesis. organic-chemistry.org This typically involves the intramolecular coupling of a 2-halo-2'-aminobiphenyl derivative, often requiring high temperatures. Modern advancements have led to milder reaction conditions. For instance, a double copper-catalyzed C-N coupling of 2,2'-dibromobiphenyl (B83442) with amines can proceed efficiently in the presence of air. organic-chemistry.org

Furthermore, copper-catalyzed intramolecular C-H/N-H coupling has emerged as a powerful technique. acs.org By installing a temporary directing group on the nitrogen of a diarylamine, copper can facilitate the direct amination of a C-H bond on the adjacent aryl ring to form the carbazole core, proceeding smoothly under palladium-free conditions. acs.org

Rhodium and Silver Catalysis in Carbazole Ring Formation

Rhodium and silver catalysts offer unique pathways for carbazole synthesis. Rhodium catalysts, such as Rh₂(OAc)₄, are highly effective in promoting intramolecular C-H insertion reactions of aryl nitrenes, which can be generated from biaryl azides. organic-chemistry.orgnih.gov This method allows for the direct formation of the C-N bond to close the carbazole ring under relatively mild conditions. nih.gov Rhodium(I) catalysts can also mediate tandem carbonylative benzannulations of aryl propargylic alcohols to create highly substituted carbazoles and related polycyclic heterocycles. nih.gov

Silver catalysis is often employed in the cyclization of indole-tethered allenes. chim.it Silver nanoparticles can promote the transformation of C3-allenylindoles into carbazole structures, proceeding through spirocyclic intermediates. chim.it Additionally, silver additives are sometimes used in conjunction with other transition metals, like iridium, to facilitate catalytic activity, such as in C-H activation and deuteration of carbazoles. acs.org

Heterogeneous and Nanocatalyst Applications (e.g., Pd-Cu@rGO)

To address the challenges of catalyst cost, recovery, and reuse, heterogeneous and nanocatalysts have been developed for carbazole synthesis. A magnetically recoverable palladium nanocatalyst supported on biochar has proven effective for the one-pot synthesis of 9H-carbazoles via a tandem Buchwald-Hartwig amination and direct arylation. organic-chemistry.org This "green" methodology allows for easy separation of the catalyst from the reaction mixture and can be reused for multiple cycles with minimal loss of activity. organic-chemistry.org

Ultrasmall copper nanoclusters have also been shown to catalyze C-N bond-forming reactions under visible-light irradiation at room temperature, offering a mild and efficient route to coupling products. organic-chemistry.org The high surface area and unsaturated active sites of nanoclusters contribute to their high catalytic efficiency. While the specific use of Pd-Cu@rGO (palladium-copper alloy on reduced graphene oxide) for this compound is not extensively documented, the principles of bimetallic nanocatalysis on high-surface-area supports are directly applicable for enhancing catalytic performance and stability in the necessary cross-coupling reactions.

Cyclization Reactions and Intramolecular Annulation Techniques

The final and defining step in many synthetic routes to carbazoles is the ring-closing cyclization. Beyond the metal-catalyzed methods discussed above, several other techniques are employed.

Intramolecular C-H amination is a prominent strategy, where a C-H bond on one aryl ring of a diarylamine precursor is directly converted into a C-N bond. nih.gov This can be achieved using palladium catalysis, often with an oxidant like Cu(OAc)₂ to regenerate the active catalyst. nih.gov

Benzannulation strategies offer another versatile approach, where a benzene (B151609) ring is constructed onto a pre-existing indole (B1671886) core. rsc.orgresearchgate.net These can include formal [4+2] cycloadditions or transition-metal-catalyzed annulations of functionalized indoles with alkynes or other coupling partners. researchgate.netacs.org

Advanced Fischer Indolization and Variants

The Fischer indole synthesis is a classic and widely used method for constructing indole and carbazole rings. nih.govbyjus.com The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For a sterically hindered and highly substituted target like this compound, the traditional Fischer indolization would necessitate a challenging precursor, specifically the arylhydrazone of 1,2-diphenyl-1-(p-tolyl)ethanone and 4-methylphenylhydrazine.

Advanced variants of the Fischer synthesis aim to overcome the limitations of the classical method, such as harsh conditions and lack of regioselectivity with unsymmetrical ketones. byjus.com Modern approaches may utilize Lewis acids instead of Brønsted acids to improve efficiency and mildness. nih.gov For instance, zinc-based catalysts have been employed in variations of the Fischer indole synthesis. organic-chemistry.org The mechanism proceeds through a protonated enamine tautomer of the arylhydrazone, which undergoes an irreversible tandfonline.comtandfonline.com-sigmatropic rearrangement, breaking the weak N-N bond and forming a strong C-C bond. byjus.com Subsequent intramolecular cyclization and aromatization by loss of ammonia (B1221849) yield the final indole or carbazole product. byjus.com However, computational studies have shown that certain substitution patterns, particularly with electron-donating groups, can favor a competing heterolytic N-N bond cleavage, leading to reaction failure. nih.gov

| Catalyst Type | Conditions | Key Features |

| Brønsted Acids (e.g., H₂SO₄, HCl) | Elevated temperatures | Traditional method, widely applicable. byjus.com |

| Lewis Acids (e.g., ZnCl₂, BF₃) | Often milder conditions | Can improve yields and selectivity. nih.gov |

| Heterogeneous Catalysts | Neat conditions, 80-90°C | Use of solid acid catalysts like acidic ionic solids on HZSM-5. researchgate.net |

| Low Melting Mixtures | Eutectic melts | Avoids high boiling point solvents. organic-chemistry.org |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful and direct approach to carbazole synthesis, typically starting from N,N-diarylamine precursors. This strategy involves the formation of a C-C bond between the two aryl rings through an intramolecular process, followed by aromatization. Palladium-mediated oxidative cyclization is a prominent example of this methodology. nih.gov The synthesis of the requisite diarylamine precursor for this compound would involve coupling 2-iodo-4-methylaniline (B1303665) with an appropriate aryl partner.

Another key strategy is the dehydrogenative cyclization of diarylamines. chim.it These reactions often employ transition metal catalysts to facilitate the intramolecular C-H activation and subsequent C-C bond formation. The choice of catalyst and oxidant is crucial for achieving high yields and selectivity. This approach avoids the need for pre-functionalized starting materials like dihalobiphenyls, making it an atom-economical alternative.

Benzyne-Mediated Cycloadditions (e.g., Hexadehydro-Diels-Alder)

Benzyne (B1209423) chemistry provides a versatile entry into highly substituted aromatic systems, including carbazoles. nih.govsigmaaldrich.com A particularly innovative approach is the hexadehydro-Diels–Alder (HDDA) reaction. scispace.comacs.orgacs.orgumn.edu This cascade process involves a [4+2] cycloisomerization between a 1,3-diyne and a diynophile to generate a highly reactive benzyne intermediate in situ. acs.org This intermediate, specifically a carbazolyne, can then be trapped by various reagents to construct the fully substituted carbazole core. scispace.comresearchgate.net

The power of the HDDA strategy lies in its ability to assemble the benzene ring de novo from six alkyne carbon atoms, allowing for the creation of complex and highly substituted carbazoles in a single step. scispace.comacs.org This method is distinct from other alkyne cyclization strategies like [2+2+2] cyclizations or tetradehydro-Diels-Alder reactions. acs.org The regioselectivity of trapping the unsymmetrical benzyne intermediate can often be predicted based on ring-distortion effects. acs.org This methodology constitutes a robust route for producing diverse carbazole skeletons. acs.orgumn.edu

C-H Activation and Direct Arylation Strategies

Transition metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, enabling the direct functionalization of C-H bonds and bypassing the need for pre-activated substrates. chim.itnih.govrsc.org This approach is highly attractive for synthesizing substituted carbazoles. In the context of this compound, a plausible strategy would involve the direct arylation of a 3,6-dimethyl-9H-carbazole core at the C1 and C8 positions.

Palladium-catalyzed direct arylation protocols are well-established for coupling C-H bonds with aryl halides. nih.govnih.gov The regioselectivity of C-H activation can be a challenge, but it is often controlled by the inherent electronic properties of the carbazole nucleus or through the use of directing groups. chim.it For carbazole, the C1, C3, C6, and C8 positions are electronically distinct, offering potential for selective functionalization. The development of C-H activation methods offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require organometallic reagents. chim.it

| Strategy | Catalyst | Key Advantage |

| Pd-catalyzed C-H Arylation | Pd(OAc)₂ | Direct C-C bond formation without pre-activation. tandfonline.comnih.gov |

| Rh-catalyzed C-H Amination | Rh₂(OAc)₄ | Forms C-N bonds for related heterocycles. nih.gov |

| Directing Group-Assisted C-H Functionalization | Various (Pd, Ru) | Enables regioselective functionalization at specific C-H bonds. chim.itsnnu.edu.cn |

Microwave-Assisted Synthesis and Flow Chemistry for Enhanced Efficiency

Modern enabling technologies like microwave irradiation and flow chemistry are increasingly being applied to the synthesis of carbazoles to enhance efficiency, reduce reaction times, and improve yields. organic-chemistry.orgmdpi.com

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates compared to conventional heating methods. tandfonline.com This has been successfully applied to palladium-catalyzed syntheses of functionalized carbazoles, including those involving C-H activation. tandfonline.com The benefits include shorter reaction times, improved yields, and sometimes access to products that are not obtainable under conventional heating. tandfonline.comnih.gov One-pot tandem reactions, such as a combined Buchwald-Hartwig amination and direct arylation, can be efficiently performed under microwave irradiation using recoverable nanocatalysts, offering a greener synthetic route. organic-chemistry.org

Elucidation of Reaction Mechanisms and Kinetic Studies in Carbazole Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and developing new transformations. For carbazole synthesis, several key mechanisms have been investigated.

Fischer Indolization: The mechanism is well-studied and involves a critical, irreversible tandfonline.comtandfonline.com-sigmatropic rearrangement of a protonated enehydrazine intermediate. nih.govbyjus.com Kinetic studies and computational analysis help to explain why certain substrates fail to cyclize, often due to competing pathways like N-N bond cleavage which is stabilized by electron-donating substituents. nih.gov

C-H Activation: The mechanism of carboxylate-assisted C-H activation at transition metal centers is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. researchgate.net Kinetic isotope effect studies can help determine the rate-determining step. For instance, in a visible-light-induced C-H amination to form carbazoles, a primary isotope effect indicated that C-H insertion or hydrogen-atom migration is the rate-determining step. nih.gov

Hexadehydro-Diels-Alder (HDDA): This reaction proceeds via a cascade mechanism initiated by a [4+2] cycloisomerization to form a benzyne intermediate. scispace.comacs.org The subsequent trapping of this reactive intermediate dictates the final product structure.

Kinetic Studies: Quantitative kinetic studies provide insight into the influence of electronic and structural properties on reactivity. For example, studies on the reaction of donor-acceptor cyclopropanes to form carbazoles have helped to optimize reaction conditions by understanding the factors that govern reaction rates. acs.org

Optimization of Reaction Conditions and Scalability Studies

The transition from a laboratory-scale procedure to a practical, scalable synthesis requires careful optimization of reaction conditions. This involves systematically varying parameters such as catalyst, solvent, base, temperature, and reaction time to maximize yield and minimize byproducts. nih.govresearchgate.net

For many modern carbazole syntheses, extensive screening of catalysts and ligands is performed. For instance, in a visible light-induced C-H amination, various catalysts and light sources were tested to find the optimal conditions. nih.gov Similarly, in a metal-free indole-to-carbazole strategy, optimization experiments identified NH₄I at 150°C as the ideal condition for the desired annulation. organic-chemistry.org

Scalability is a crucial test of a synthetic method's utility. Several modern protocols for carbazole synthesis have demonstrated good scalability. For example, a visible-light-induced C-H amination using sulfilimines as a nitrene source was successfully performed on a gram scale, affording the product Clausine C in high yield with simple purification, highlighting the method's practical applicability. nih.gov The development of one-pot protocols using recoverable catalysts also points towards improved scalability and sustainability. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 3,6 Dimethyl 1,8 Diphenyl 9h Carbazole

Electronic Absorption and Emission Spectroscopy for Photophysical Property Research

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Visible absorption spectrum of a carbazole (B46965) derivative is dictated by the electronic transitions within its π-conjugated system. For a molecule like 3,6-Dimethyl-1,8-diphenyl-9H-carbazole, the spectrum is expected to be dominated by π → π* transitions. The core carbazole moiety itself exhibits characteristic absorption bands. The precise absorption maxima (λmax) for this specific compound are not available, but related 3,6-disubstituted carbazoles typically show strong absorption in the UV region.

The presence of methyl groups at the 3 and 6 positions and phenyl groups at the 1 and 8 positions would significantly influence the electronic structure. The methyl groups are electron-donating and would likely cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted carbazole core. The phenyl groups at the 1 and 8 positions would extend the π-conjugation of the system, which is expected to lead to a more significant bathochromic shift, pushing the absorption bands to longer wavelengths. Steric hindrance between the phenyl groups and the carbazole core could affect the planarity of the molecule, which in turn would influence the extent of conjugation and the energy of the electronic transitions.

Table 1: Predicted UV-Visible Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Contributing Moieties |

|---|---|---|

| π → π* | ~300 - 350 | Carbazole core, Phenyl groups |

Note: This table is predictive and not based on experimental data.

Fluorescence Spectroscopy for Quantum Yields and Lifetime Measurements

Carbazole derivatives are well-known for their fluorescent properties, making them valuable in applications such as organic light-emitting diodes (OLEDs). The fluorescence of this compound would arise from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength is expected to be Stokes-shifted to a longer wavelength relative to the lowest energy absorption band.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter. For many 3,6-disubstituted carbazoles, high quantum yields are observed, often in the range of 0.70 to 0.90 in solution. The substitution pattern of this compound, with its extended conjugation and rigid structure, suggests it could also be a highly efficient emitter. The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is typically in the range of a few nanoseconds (ns) for similar compounds.

Table 2: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value Range | Remarks |

|---|---|---|

| Emission Maxima (λem) | ~380 - 450 nm | Expected blue to blue-green emission |

| Quantum Yield (ΦF) | 0.60 - 0.90 | Dependent on solvent and molecular rigidity |

Note: This table is predictive and not based on experimental data.

Solvatochromism and Environmental Effects on Photoluminescence

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. The photoluminescence of carbazole derivatives can exhibit solvatochromic shifts. If the excited state of this compound has a larger dipole moment than its ground state, an increase in solvent polarity would stabilize the excited state more than the ground state. This would lead to a bathochromic (red) shift in the emission spectrum.

The magnitude of this shift would depend on the change in dipole moment upon excitation. Carbazole derivatives with significant intramolecular charge transfer (ICT) character in their excited state typically show strong positive solvatochromism. The substitution pattern of the target molecule does not immediately suggest a strong, classical donor-acceptor structure, so any solvatochromic effects might be modest. Environmental factors such as temperature and viscosity can also affect photoluminescence by influencing non-radiative decay pathways.

Electrochemical Characterization for Redox Potentials and Frontier Orbital Energetics (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of molecules and to estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For carbazole derivatives, the first oxidation process is typically a reversible or quasi-reversible one-electron process corresponding to the removal of an electron from the HOMO, which is primarily located on the electron-rich carbazole core.

The oxidation potential (Eox) is directly related to the HOMO energy level. The electron-donating methyl groups at the 3 and 6 positions would be expected to lower the oxidation potential (make it easier to oxidize) compared to unsubstituted carbazole. The phenyl groups could also influence the redox potentials. The LUMO energy level can be estimated from the HOMO level and the optical band gap (Egopt), which is determined from the onset of the UV-Vis absorption spectrum. These frontier orbital energies are crucial for designing materials for electronic devices.

Table 3: Predicted Electrochemical Properties and Frontier Orbital Energies for this compound

| Parameter | Predicted Value Range | Method of Determination |

|---|---|---|

| Oxidation Potential (Eox vs Fc/Fc⁺) | +0.6 to +1.0 V | Cyclic Voltammetry |

| HOMO Energy | -5.4 to -5.8 eV | Calculated from Eox |

| Optical Band Gap (Egopt) | ~3.0 to 3.5 eV | From UV-Vis absorption onset |

Note: This table is predictive and not based on experimental data.

Theoretical and Computational Investigations of 3,6 Dimethyl 1,8 Diphenyl 9h Carbazole Electronic Structure and Reactivity

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,6-Dimethyl-1,8-diphenyl-9H-carbazole. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for optimizing the molecular geometry and calculating electronic properties. researchgate.netresearchgate.net

For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be the first step. researchgate.net This process would computationally determine the most stable three-dimensional arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Of particular interest would be the dihedral angles between the central carbazole (B46965) core and the phenyl rings at the 1 and 8 positions, as this twisting significantly influences the electronic conjugation and, consequently, the material's photophysical properties. The planarity of the carbazole core itself, potentially influenced by the methyl and phenyl substituents, would also be a critical output of these calculations.

Ab initio methods, while more computationally intensive, could be used for higher accuracy calculations of electronic properties on the DFT-optimized geometry. These methods provide a rigorous, first-principles approach to understanding the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity and electronic properties of molecules. nih.gov The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic excitation energy and chemical stability. nankai.edu.cnresearchgate.net

For this compound, FMO analysis would reveal how the substituents affect its electronic structure.

HOMO: The HOMO is associated with the ability to donate electrons. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core. The electron-donating methyl groups at the 3 and 6 positions would be expected to raise the HOMO energy level, making the molecule easier to oxidize.

LUMO: The LUMO is associated with the ability to accept electrons. The LUMO is often distributed across the π-conjugated system. The phenyl groups would influence the LUMO energy and its spatial distribution.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. The combined electronic effects of the methyl and phenyl groups would determine the precise energy gap of this specific molecule. Computational studies on similar carbazole structures show that tuning these substituents can effectively modulate the HOMO-LUMO gap. nankai.edu.cn

Table 1: Projected Frontier Molecular Orbital Properties for this compound This table is a hypothetical representation based on general principles of computational chemistry applied to carbazole derivatives, as specific data for the target molecule is unavailable.

| Property | Expected Characteristic | Rationale |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating nature of the carbazole core and methyl groups. |

| LUMO Energy | Moderate | Influenced by the π-system of the carbazole and appended phenyl rings. |

| HOMO-LUMO Gap | Moderate | Balance between the electron-donating methyl groups and the π-conjugated phenyl groups. |

| HOMO Distribution | Primarily on the carbazole and methyl groups. | Typical localization for electron-rich aromatic amines. |

| LUMO Distribution | Delocalized across the carbazole and phenyl rings. | π* character of the unoccupied orbitals in the conjugated system. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. researchgate.net TD-DFT calculates the energies of electronic excited states, which allows for the prediction of the molecule's UV-Visible absorption spectrum. scispace.com

A TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the HOMO to LUMO transition. It would also provide information about the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. For carbazole-based systems, these calculations can effectively model the observed absorption spectra. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations would be used to study the behavior of a larger ensemble of this compound molecules. MD simulations model the movements of atoms over time, providing insight into the molecule's conformational flexibility and how multiple molecules interact in a condensed phase (e.g., in a thin film). This is particularly relevant for understanding how the material would perform in an organic electronic device. These simulations could reveal preferred packing arrangements and the dynamics of the phenyl rings' rotation.

Prediction of Photophysical Parameters (Oscillator Strengths, Radiative and Non-Radiative Rates)

Building upon TD-DFT results, key photophysical parameters can be predicted.

Oscillator Strength (f): This value, calculated by TD-DFT, predicts the intensity of an electronic transition. A higher oscillator strength for the S0 → S1 (ground state to first excited state) transition indicates a stronger absorption of light.

Radiative (kr) and Non-Radiative (knr) Decay Rates: These rates determine the efficiency of light emission (fluorescence). The radiative decay rate is related to the oscillator strength. The non-radiative decay rate is influenced by molecular vibrations and conformational changes that allow the excited state to return to the ground state without emitting light. Computational analysis of structurally related carbazoles has been used to calculate these rates to understand their emission properties. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction, such as electropolymerization or degradation, computational modeling could elucidate the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway and the energy barriers involved. This provides a molecular-level understanding of the compound's reactivity and stability.

Structure-Property Relationships Derived from Computational Studies

A systematic computational study of this compound and related isomers would establish clear structure-property relationships. By computationally modifying the positions of the methyl and phenyl groups, one could predict how these structural changes affect key properties:

Electronic Properties: How do the HOMO/LUMO levels and the energy gap change with different substitution patterns?

Optical Properties: How does the predicted absorption and emission wavelength shift based on the molecular structure?

These relationships are crucial for the rational design of new carbazole-based materials with tailored properties for specific applications in fields like organic electronics. mdpi.com

Advanced Reactivity and Transformation Studies of 3,6 Dimethyl 1,8 Diphenyl 9h Carbazole

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole (B46965) Core and Phenyl Moieties

No experimental studies detailing the electrophilic or nucleophilic substitution reactions specifically on 3,6-Dimethyl-1,8-diphenyl-9H-carbazole have been reported.

Theoretically, the reactivity of the carbazole core is well-established. The nitrogen atom makes the aromatic system electron-rich and thus highly susceptible to electrophilic attack. masterorganicchemistry.com The positions of substitution are dictated by the directing effects of existing substituents. In this specific molecule:

The C-3 and C-6 positions are blocked by methyl groups.

The C-1 and C-8 positions are blocked by phenyl groups.

The nitrogen atom (N-9) is a potential site for substitution.

The remaining open positions on the carbazole core are C-2, C-7, C-4, and C-5.

The methyl groups at C-3 and C-6 are ortho, para-directing and activating, while the phenyl groups at C-1 and C-8 are also ortho, para-directing but can be weakly activating or deactivating depending on the reaction conditions. The nitrogen atom strongly directs electrophiles to the C-3 and C-6 positions, which are already substituted. The interplay of these electronic effects would likely direct incoming electrophiles to the C-2 and C-7 positions.

Nucleophilic aromatic substitution (SNAr) on the unsubstituted carbazole core is generally difficult and requires the presence of strong electron-withdrawing groups, which are absent in this molecule. nih.govjuniperpublishers.com Substitution could potentially occur on the peripheral phenyl rings if they were appropriately activated, for example, with a nitro group.

Functionalization and Derivatization Strategies for Property Modulation

Specific functionalization strategies for this compound have not been documented. However, general methods for carbazole derivatization could be applied to modify its properties. chim.it

N-Functionalization: The most accessible position for functionalization is the N-9 nitrogen atom. Alkylation or arylation at this position is a common strategy to improve solubility and tune the electronic properties of carbazole derivatives. researchgate.net

C-H Activation/Functionalization: Modern transition-metal-catalyzed C-H activation techniques could potentially be used to introduce functional groups at the C-2, C-7, C-4, or C-5 positions, offering a route to novel derivatives that are inaccessible through classical electrophilic substitution. chim.it

Modification of Phenyl Moieties: The phenyl groups at the C-1 and C-8 positions could be functionalized through electrophilic aromatic substitution, assuming steric hindrance from the carbazole core does not prevent reaction. This would allow for the introduction of a wide range of functional groups to modulate the compound's photophysical or electronic properties.

Polymerization Mechanisms and Synthesis of Carbazole-Based Polymeric Materials

There is no evidence in the literature of this compound being used as a monomer for polymerization.

Monomer Design and Polymerization Techniques

The structure of this compound makes it unsuitable for common polymerization pathways used for carbazoles.

Oxidative Polymerization: Chemical or electrochemical polymerization of carbazoles typically proceeds via coupling at the C-3 and C-6 positions. nih.govresearchgate.net The presence of methyl groups at these sites in the target molecule blocks this pathway.

Coupling Reactions: Polymerization via Suzuki or Sonogashira coupling requires the monomer to be functionalized with reactive groups like halides (bromo, iodo) or boronic esters at two positions. mdpi.com To prepare a polymer from this compound, it would first need to be di-functionalized, for instance, at the C-2 and C-7 positions or on the para-positions of the two phenyl rings.

Investigation of Polymer Microstructure and Morphology

As no polymers have been synthesized from this specific monomer, there are no studies on their microstructure or morphology. Generally, the planarity and linkage positions of carbazole units in a polymer chain dictate its morphology and electronic properties. Polymers linked through the 1,8-positions are known to be less planar compared to their 3,6- and 2,7-linked counterparts, which can influence their solid-state packing and charge transport characteristics. nih.govresearchgate.net

Redox Chemistry and Electrochemical Transformations

No specific electrochemical data for this compound has been published. The carbazole moiety is known to be a robust redox-active system, capable of undergoing reversible oxidation. epstem.netmdpi.com

The oxidation potential of carbazole derivatives is highly sensitive to the nature and position of substituents. ntu.edu.tw

Electron-donating groups , like the methyl groups at C-3 and C-6, are expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted carbazole.

Phenyl groups at C-1 and C-8 would also influence the electronic structure and redox potential.

Cyclic voltammetry would be the standard technique to investigate the redox behavior of this compound. A hypothetical cyclic voltammogram would likely show at least one reversible or quasi-reversible oxidation wave corresponding to the formation of the radical cation. The stability of this radical cation would be influenced by the blocking of the reactive 3, 6, 1, and 8 positions, potentially preventing dimerization or polymerization upon oxidation. ntu.edu.tw

The lack of available data highlights a gap in the scientific literature and suggests an opportunity for future research into the synthesis and characterization of this unique carbazole derivative.

Research Pathways for Applications of 3,6 Dimethyl 1,8 Diphenyl 9h Carbazole in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) Research

The carbazole (B46965) moiety is a well-established building block for various materials used in OLEDs due to its excellent hole-transporting properties and high triplet energy. Research in this area is extensive for numerous carbazole derivatives.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs) Research

In the field of solar energy, carbazole derivatives are explored for their potential as components in OPVs and DSSCs, primarily due to their favorable electronic and photophysical properties.

Advanced Catalysis Research

Ligand Design for Transition Metal Catalysis

There is no specific data available in the scientific literature regarding the use of 3,6-Dimethyl-1,8-diphenyl-9H-carbazole as a ligand for transition metal catalysis.

The general class of carbazole-based ligands is well-established in catalysis. acs.orgnih.govnottingham.ac.uk The nitrogen atom of the carbazole ring can coordinate to a metal center, and the substituents on the carbazole core can be modified to tune the ligand's steric and electronic properties. acs.org Sterically hindered ligands, in particular, are crucial for promoting challenging chemical transformations by stabilizing reactive metal complexes and influencing the selectivity of catalytic reactions. organic-chemistry.orgsemanticscholar.org Given the bulky phenyl groups at the 1 and 8 positions, this compound could theoretically serve as a sterically demanding ligand. However, no studies have been published that synthesize, characterize, or test its efficacy in any transition metal-catalyzed reaction.

Photocatalytic Applications and Mechanisms

There are no specific research findings detailing the photocatalytic applications or mechanisms of this compound.

Future Research Directions and Emerging Challenges in 3,6 Dimethyl 1,8 Diphenyl 9h Carbazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex, multi-substituted carbazole (B46965) derivatives like 3,6-Dimethyl-1,8-diphenyl-9H-carbazole often relies on multi-step procedures that can be resource-intensive and generate significant waste. A primary future research direction will be the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Key research thrusts will include:

C-H Activation/Functionalization: Direct C-H arylation and methylation of the carbazole core or its precursors represents a highly attractive route, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. mdpi.com Future work should focus on developing catalysts that offer high regioselectivity to precisely install the dimethyl and diphenyl groups at the desired positions.

Green Chemistry Approaches: A significant challenge is to move away from traditional, often harsh, reaction conditions. Future methodologies should prioritize the use of greener solvents, lower reaction temperatures, and recyclable catalysts. rsc.org Techniques such as microwave-assisted synthesis, photoredox catalysis, and flow chemistry are expected to play a pivotal role in achieving these goals. rsc.org The use of bio-based solvents and catalysts derived from earth-abundant metals will also be a key area of investigation. nih.gov

Scalability and Cost-Effectiveness: For any new material to have a real-world impact, its synthesis must be scalable and economically viable. Future research must address the challenges of translating novel laboratory-scale syntheses to industrial production, focusing on cost-effective reagents and simplified purification procedures.

| Synthetic Strategy | Advantages | Future Research Focus |

| C-H Activation | High atom economy, reduced steps | Catalyst design for high regioselectivity |

| One-Pot Reactions | Increased efficiency, reduced waste | Development of novel cascade sequences |

| Green Chemistry | Environmental sustainability | Use of renewable solvents and catalysts |

| Scalability | Industrial applicability | Cost-effective reagents and processes |

Rational Design Principles for Tailored Optoelectronic and Electrochemical Properties

The specific substitution pattern of this compound offers a unique platform for fine-tuning its electronic and photophysical properties. A key future direction is to establish clear structure-property relationships to enable the rational design of next-generation materials for specific applications.

Emerging research areas include:

Computational Modeling and High-Throughput Screening: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics of novel derivatives. mdpi.comresearchgate.net High-throughput virtual screening could accelerate the discovery of promising candidates with desired properties.

Tuning Emission Color and Efficiency: By strategically modifying the phenyl substituents with electron-donating or electron-withdrawing groups, the emission wavelength of this compound derivatives can be precisely controlled across the visible spectrum. The challenge lies in achieving high photoluminescence quantum yields (PLQYs) in the solid state by mitigating aggregation-caused quenching.

Engineering Bipolar Transport: For applications in devices like Organic Light-Emitting Diodes (OLEDs), achieving balanced electron and hole transport is crucial. Future design strategies will focus on incorporating both electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) moieties into the molecular structure to create bipolar materials.

Controlling Molecular Packing and Morphology: The steric hindrance introduced by the dimethyl and diphenyl groups will influence the solid-state packing of the molecules. Understanding and controlling this packing through crystal engineering will be critical for optimizing charge mobility and device performance.

Advanced Characterization Techniques for In-Operando Studies

To bridge the gap between molecular design and device performance, it is essential to understand how these materials behave under actual operating conditions. A significant future challenge is the development and application of advanced characterization techniques for in-operando studies.

Key techniques and future directions include:

In-situ and Operando Spectroscopy: Techniques like in-situ UV-Vis absorption, photoluminescence, and Raman spectroscopy can provide real-time information on the electronic and structural changes occurring within a device during operation. mdpi.comnih.govresearchgate.net This will be crucial for understanding degradation mechanisms and identifying pathways for improving device stability.

Scanning Probe Microscopy: Advanced scanning probe techniques, such as Kelvin Probe Force Microscopy (KPFM) and Electrostatic Force Microscopy (EFM), can map the surface potential and charge distribution across a device at the nanoscale, providing insights into charge injection and transport pathways.

Transient and Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy and time-resolved photoluminescence will be vital for probing the dynamics of excited states, charge carrier generation, and recombination processes on timescales ranging from femtoseconds to milliseconds.

Spectroelectrochemistry: Combining electrochemical methods with spectroscopy allows for the characterization of the electronic structure of the material in different oxidation states, providing valuable information about its redox stability and charge-trapping tendencies.

| Characterization Technique | Information Gained | Future Application |

| In-operando Spectroscopy | Real-time electronic and structural changes | Understanding degradation mechanisms |

| Scanning Probe Microscopy | Nanoscale charge distribution and surface potential | Optimizing charge injection and transport |

| Transient Spectroscopy | Excited state and charge carrier dynamics | Improving device efficiency |

| Spectroelectrochemistry | Redox stability and electronic structure | Designing stable charge-transport materials |

Integration into Multi-component and Hybrid Material Systems

The true potential of this compound and its derivatives will likely be realized through their integration into more complex material systems. Future research will explore the synergistic effects of combining these carbazole compounds with other organic or inorganic materials.

Promising areas of investigation include:

Host-Guest Systems for OLEDs: Due to their anticipated high triplet energy, these carbazole derivatives could serve as excellent host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in high-efficiency OLEDs. The challenge will be to ensure good energy level alignment and morphological compatibility with the guest emitters.

Hybrid Perovskite Solar Cells: Carbazole derivatives are being extensively investigated as hole-transporting materials (HTMs) in perovskite solar cells, offering a promising alternative to the commonly used spiro-OMeTAD. mdpi.comresearchgate.netnih.govacs.org Future work will focus on designing derivatives of this compound with optimized energy levels and charge mobility to enhance the efficiency and stability of these devices.

Metal-Organic Frameworks (MOFs): Incorporating this compound as a ligand into MOFs could lead to novel materials with applications in sensing, catalysis, and gas storage. rsc.orgnih.govmdpi.comresearchgate.neturan.ua The challenge lies in designing synthetic routes to produce stable and porous frameworks.

Polymer Blends and Composites: Blending these carbazole derivatives with polymers can lead to materials with improved processability and mechanical properties. These blends could find applications in flexible and printable electronics.

Addressing Material Stability and Long-Term Performance Issues in Devices

A major hurdle for the commercialization of many organic electronic devices is their limited operational lifetime. Ensuring the long-term stability of this compound-based materials will be a critical area of future research.

Key challenges and research directions include:

Intrinsic Chemical Stability: The inherent stability of the molecule is paramount. Research will focus on understanding and mitigating potential degradation pathways, such as oxidation, photo-degradation, and bond cleavage, through molecular design. For instance, introducing bulky substituents can enhance the morphological stability of thin films.

Morphological Stability: The amorphous or crystalline nature of the thin film can change over time, especially under thermal stress, leading to device failure. Strategies to improve morphological stability, such as cross-linking or the design of molecules with high glass transition temperatures (Tg), will be explored. rsc.org

Interfacial Stability: Degradation often occurs at the interfaces between different layers in a device. Future research will need to focus on engineering stable interfaces between the carbazole-based material and other device components, such as electrodes and charge-transport layers.

Encapsulation and Packaging: While molecular design can enhance intrinsic stability, robust encapsulation techniques will still be necessary to protect the devices from environmental factors like oxygen and moisture, which are known to accelerate degradation.

Interdisciplinary Approaches and Collaboration for Enhanced Research Impact

The development of new materials like this compound from fundamental chemistry to functional devices requires a highly interdisciplinary approach. Future progress will be significantly accelerated through enhanced collaboration between different fields.

Key areas for collaboration include:

Synthetic Chemistry and Computational Science: Close collaboration between synthetic chemists and computational scientists will enable a feedback loop where theoretical predictions guide synthetic efforts, and experimental results validate and refine computational models.

Materials Science and Device Engineering: A strong partnership between materials scientists who develop new compounds and device engineers who fabricate and test them is essential for translating material properties into improved device performance.

Academia and Industry: Collaboration between academic research groups and industrial partners will be crucial for addressing the practical challenges of scalability, manufacturing, and commercialization. This will help to ensure that research efforts are aligned with real-world applications and market needs.

Standardization of Testing Protocols: The development and adoption of standardized protocols for characterizing and testing the performance and stability of new materials and devices will be essential for enabling meaningful comparisons between different studies and accelerating progress in the field.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,6-dimethyl-1,8-diphenyl-9H-carbazole, and how can purity be optimized?

- Synthesis Methods : The compound can be synthesized via Williamson ether synthesis, N-alkylation, or Suzuki-Miyaura cross-coupling reactions. For example, boronate ester intermediates (e.g., 3,6-dimethylcarbazole derivatives) are often prepared using palladium catalysts and aryl halides .

- Purity Optimization : Column chromatography (silica gel) with eluents like ethyl acetate/hexane mixtures is standard. Recrystallization from solvents such as acetonitrile or ethanol improves crystallinity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing methyl and phenyl substituents .

- UV-Vis Spectroscopy : Determines π-π* transitions; λmax values in acetonitrile (~300–350 nm) correlate with conjugation length .

- X-ray Crystallography : Resolves molecular geometry and packing. SHELX software is widely used for refinement .

Q. How does the stability of this compound vary under experimental conditions?

- Thermal Stability : Decomposition kinetics in polar solvents (e.g., CH3CN) can be monitored via Arrhenius plots. Second-order dimerization rate constants (e.g., 25°C: ~10⁻³–10⁻² M⁻¹s⁻¹) indicate moderate stability .

- Light Sensitivity : UV exposure may induce photodegradation; storage in amber vials under inert gas (N2/Ar) is recommended .

Advanced Research Questions

Q. What mechanistic insights exist for substituent effects on dimerization or aggregation of this compound?

- Kinetic Studies : Activation parameters (ΔH‡, ΔS‡) derived from variable-temperature NMR or stopped-flow experiments reveal steric hindrance from methyl/phenyl groups slows dimerization .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to validate experimental rate constants .

Q. How can Suzuki-Miyaura cross-coupling reactions expand the functionalization of 3,6-dimethylcarbazole cores?

- Boronate Ester Intermediates : 3,6-Dimethylcarbazole derivatives with dioxaborolan-2-yl groups enable coupling with aryl halides. Pd(PPh3)4/K2CO3 in THF/H2O is a typical catalytic system .

- Applications : Functionalized derivatives exhibit tunable optoelectronic properties for OLEDs or sensors .

Q. What crystallographic challenges arise in resolving this compound structures, and how are they addressed?

- Disorder in Aromatic Groups : Phenyl rings may exhibit rotational disorder. High-resolution data (e.g., synchrotron radiation) and SHELXL refinement with anisotropic displacement parameters improve accuracy .

- Space Group Analysis : Monoclinic (P21/n) or triclinic systems are common. Hydrogen bonding and π-π stacking interactions dictate packing motifs .

Q. What strategies enhance the optoelectronic performance of 3,6-dimethylcarbazole derivatives in device applications?

- Electrogenerated Chemiluminescence (ECL) : Introducing electron-withdrawing groups (e.g., cyano) at the 1,8-positions increases ECL efficiency .

- Fluorescence Sensing : 9-Benzyl-substituted derivatives show selective fluorescence quenching for metal ions (e.g., Eu³+), studied via Stern-Volmer plots .

Q. How do computational studies (e.g., DFT, molecular docking) inform the design of 3,6-dimethylcarbazole-based materials?

- Frontier Orbital Analysis : HOMO-LUMO gaps predict charge-transfer behavior. Methyl groups stabilize HOMO levels, enhancing hole-transport properties .

- Biological Activity Screening : Docking simulations with androgen/estrogen receptors identify potential pharmacophores .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.